molecular formula C15H20N2O2 B2862911 N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide CAS No. 1791027-30-9

N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide

Cat. No. B2862911
CAS RN: 1791027-30-9
M. Wt: 260.337
InChI Key: RCEWIPZFFNESJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide” is a fentanyl analog . It is a synthetic opioid and is used as a starting material in calibrators and controls for fentanyl LC/MS or GC/MS testing methods in clinical toxicology, urine drug testing, prescription monitoring, or forensic analysis applications .


Molecular Structure Analysis

The molecular formula of “this compound” is C21H26N2O, and its molecular weight is 322.44 . More detailed structural information, such as 3D molecular structure, is not available in the current resources.

Scientific Research Applications

Photochemical Synthesis

  • N-arylacetyl lactams, related to N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide, are synthesized photochemically. This process involves N-phenylglyoxylic acid derivatives of pyrrolidine and piperidine-2-carboxylic acids in a mixture with acetone, water, and potassium carbonate, suggesting a route for producing related compounds for research purposes (Jiang et al., 2013).

Synthesis of Biologically Active Derivatives

  • N-substituted derivatives of this compound have been synthesized, showing significant potential in biological activities. These derivatives are prepared through various chemical reactions, indicating the compound's versatility in creating new bioactive molecules (Khalid et al., 2014).

Potential in Anxiolytics

  • Certain piperidine acetamide derivatives, closely related to this compound, have shown promising activity as anxiolytics. These compounds have been tested in animal models, indicating potential applications in anxiety treatment research (Kordik et al., 2006).

Muscarinic Receptor Antagonists

  • 4-acetamidopiperidine derivatives, similar to this compound, have been synthesized for selectivity in human muscarinic receptor subtypes. These compounds show potential as muscarinic M3 receptor antagonists, useful in treating obstructive airway disease (Mitsuya et al., 1999).

Development of Acyl-CoA: Cholesterol O-Acyltransferase Inhibitors

  • Compounds structurally related to this compound have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase. This suggests the compound's potential in developing treatments for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

DNA and Protein Binding Studies

  • Derivatives of this compound have been synthesized and analyzed for their interactions with DNA and proteins. This research could contribute to the understanding of drug-DNA/protein interactions in therapeutic applications (Raj, 2020).

Safety and Hazards

“N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide” is a controlled substance, and its misuse can lead to serious health risks . As a fentanyl analog, it is likely to have potent opioid effects and carries risks of addiction and overdose.

Mechanism of Action

Target of Action

N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide, also known as a fentanyl analog, primarily targets the opioid receptors . These receptors play a crucial role in pain perception and the body’s response to stress .

Mode of Action

The compound interacts with its targets, the opioid receptors, by binding to them . This binding triggers a series of biochemical reactions that result in the inhibition of pain signals, thus producing an analgesic effect .

Biochemical Pathways

The metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

These properties impact the bioavailability of the compound, determining how much of the drug reaches its site of action .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the modulation of pain perception. By binding to opioid receptors, the compound inhibits the transmission of pain signals, thereby producing an analgesic effect . It’s important to note that misuse of this compound can lead to severe adverse effects, including addiction and potentially fatal respiratory depression .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target receptors .

properties

IUPAC Name

N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-12(18)16-14-7-9-17(10-8-14)15(19)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEWIPZFFNESJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.